1,2-Propanediol-d8

描述

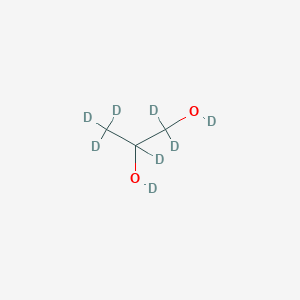

1,2-Propanediol-d8: is a deuterated form of 1,2-propanediol, also known as propylene glycol. It is a stable isotope-labeled compound where eight hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Propanediol-d8 can be synthesized through the deuteration of 1,2-propanediol. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically requires a catalyst like platinum or palladium and is conducted under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 1,2-propanediol through a reactor containing a deuterium source and a catalyst. The reaction conditions are optimized to achieve high isotopic purity and yield .

化学反应分析

Types of Reactions: 1,2-Propanediol-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated hydroxyacetone or deuterated lactic acid.

Reduction: It can be reduced to form deuterated propan-1-ol.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Deuterated hydroxyacetone, deuterated lactic acid.

Reduction: Deuterated propan-1-ol.

Substitution: Deuterated alkyl halides.

科学研究应用

Microbial Production

1,2-Propanediol is commonly produced through microbial fermentation processes. Recent advancements have highlighted the potential of using deuterated forms like 1,2-Propanediol-d8 in metabolic studies and isotopic labeling. The production pathways for 1,2-propanediol include:

- Fermentation of Sugars : Microorganisms can convert de-oxy sugars such as fucose and rhamnose into 1,2-propanediol. This method emphasizes the renewable aspect of producing this compound from biomass .

- Glycolytic Intermediates : The use of dihydroxyacetone phosphate (DHAP) as a substrate has been explored to enhance yields .

The ability to use isotopically labeled compounds like this compound allows researchers to trace metabolic pathways and better understand the biochemical processes involved in fermentation.

Catalytic Oxidation to Lactic Acid

Another significant application of this compound is in the selective oxidation to lactic acid. This reaction is crucial as lactic acid is a valuable commodity chemical used in food and pharmaceutical industries. Recent studies have reported:

- Catalyst Efficiency : Using palladium nanoparticles supported on functionalized multi-walled carbon nanotubes has shown promising results, achieving lactic acid yields of up to 68.3% under optimized conditions .

- Reaction Conditions : The selectivity for lactic acid can be influenced by factors such as reaction time, temperature, and the molar ratio of sodium hydroxide to 1,2-propanediol .

This application not only highlights the utility of this compound in producing valuable chemicals but also points towards its role in advancing catalytic processes.

Biological Studies

The use of deuterated compounds like this compound in biological research provides insights into metabolic processes and drug interactions. For example:

- Isotopic Labeling : Deuterated compounds are often employed in pharmacokinetic studies to trace the metabolism of drugs within biological systems.

- Cancer Research : Compounds derived from or related to 1,2-propanediol have been investigated for their cytotoxic properties against various cancer cell lines . The structural modifications involving deuterated forms can influence their biological activity.

Summary Table of Applications

作用机制

The mechanism of action of 1,2-propanediol-d8 is primarily related to its role as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and analysis of molecular structures. The deuterium atoms also influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions .

相似化合物的比较

1,3-Propanediol-d8: Another deuterated diol with similar applications but different structural properties.

Ethylene glycol-d6: A deuterated form of ethylene glycol used in similar research applications.

Glycerol-d8: A deuterated form of glycerol with multiple hydroxyl groups, used in biochemical studies.

Uniqueness: 1,2-Propanediol-d8 is unique due to its specific isotopic labeling and structural properties, which make it particularly useful in NMR spectroscopy and other analytical techniques. Its ability to undergo various chemical reactions while maintaining isotopic integrity makes it a valuable tool in scientific research .

生物活性

1,2-Propanediol-d8, a deuterated form of 1,2-propanediol (also known as propylene glycol), is a compound that has garnered attention in various fields, including pharmacology and toxicology. This article explores its biological activity, focusing on its metabolic pathways, neurobehavioral effects, and potential applications in research.

Metabolism and Pharmacokinetics

1,2-Propanediol is primarily metabolized in the liver through the action of alcohol dehydrogenase (ADH), which converts it into lactaldehyde. This intermediate is further metabolized by aldehyde dehydrogenase (ALDH) into lactic acid, which is subsequently converted into pyruvate by lactate dehydrogenase (LDH) . The pharmacokinetics of this compound indicates rapid absorption within approximately one hour after administration, with a half-life estimated at around four hours in humans .

Table 1: Metabolic Pathways of this compound

| Enzyme | Reaction |

|---|---|

| Alcohol Dehydrogenase (ADH) | Converts this compound to lactaldehyde |

| Aldehyde Dehydrogenase (ALDH) | Converts lactaldehyde to lactic acid |

| Lactate Dehydrogenase (LDH) | Converts lactic acid to pyruvate |

Neurobehavioral Effects

Recent studies have highlighted the neurobehavioral consequences of exposure to this compound. A significant investigation using zebrafish models demonstrated that developmental exposure led to long-term neurobehavioral changes in adult fish. Notably, while vascular development was unaffected, there were decreases in the expression of vascular genes such as Flk1 and Vegf . The study also found increases in the transcript abundance of metabolic enzymes associated with 1,2-propanediol metabolism.

Case Study: Zebrafish Model

- Objective : To evaluate the neurobehavioral effects of developmental exposure to this compound.

- Methodology : Zebrafish embryos were exposed to varying concentrations of this compound and assessed for neurodevelopmental impacts.

- Findings :

- Long-term behavioral changes were observed.

- No significant alterations in plasma cortisol or neurotransmitter levels were noted.

- Increased expression of genes involved in metabolic processing was recorded.

Toxicological Considerations

The safety profile of this compound has been evaluated through various toxicological assessments. It is generally recognized as safe when used appropriately; however, its effects on neurodevelopment raise concerns regarding its presence in consumer products such as e-cigarettes. The potential for developmental toxicity necessitates further research to understand its implications fully.

Applications in Research

Due to its unique properties and metabolic behavior, this compound serves as a valuable tool in scientific research. It can be utilized in studies investigating metabolic pathways and the effects of compounds on neurodevelopment. Its deuterated nature allows for precise tracking and quantification in various experimental setups.

Table 2: Research Applications of this compound

| Application | Description |

|---|---|

| Metabolic Studies | Tracking metabolic pathways using isotopic labeling |

| Neurodevelopmental Research | Investigating impacts on brain development |

| Toxicological Assessments | Evaluating safety profiles in consumer products |

属性

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-INOGVRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583832 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80156-55-4 | |

| Record name | (~2~H_6_)Propane-1,2-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。